

Application Notes and Protocols for the Asymmetric Synthesis of Tetrabenazine and Dihydrotetrabenazine

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Compound of Interest		
Compound Name:	Dihydrotetrabenazine	
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Introduction

Tetrabenazine (TBZ) is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used for the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][3] The biological activity of tetrabenazine resides primarily in its (+)-enantiomer. Similarly, its major active metabolite, **dihydrotetrabenazine** (DTBZ), exhibits stereospecific binding to VMAT2, with the (+)-(2R,3R,11bR)-DTBZ enantiomer showing significantly higher affinity.[4][5] Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure (+)-tetrabenazine and (+)-dihydrotetrabenazine is of significant interest for therapeutic and molecular imaging applications.[4][6] This document provides detailed application notes and protocols for the asymmetric synthesis of these compounds, focusing on a key palladium-catalyzed approach.

Synthetic Strategy Overview

The presented strategy focuses on the enantioselective synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine starting from a dihydroisoquinoline precursor. The initial and crucial stereocenter is established via a palladium-catalyzed asymmetric malonate addition, a method developed by Sodeoka. Subsequent diastereoselective transformations are then employed to



construct the remaining stereocenters of the target molecules.[4][6] This approach has been demonstrated to produce the desired products in high enantiomeric excess.[4][6]

Key Synthetic Pathway

The following diagram illustrates the core synthetic pathway for the asymmetric synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine.



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Caption: Asymmetric synthesis of (+)-TBZ and (+)-DTBZ.

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the asymmetric synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine.



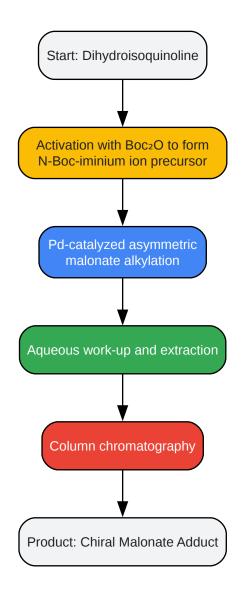
Step	Product	Catalyst <i>l</i> Reagent	Yield (%)	Enantiom eric Excess (ee%)	Diastereo meric Ratio (dr)	Referenc e
Asymmetri c Malonate Addition	Malonate Adduct	Pd- catalyst, (S)-DM- binap	94	>97	N/A	[1]
Nozaki- Hiyama- Kishi Reaction	Allylic Alcohol	CrCl2/NiCl2	98	N/A	5:1	[6]
Diastereos elective Ketone Reduction	(+)- Tetrabenaz ine	Not Specified	46	N/A	5:1	[1]
Overall Yield	(+)- Tetrabenaz ine	21	>97	[4][6]		
Overall Yield	(+)- Dihydrotetr abenazine	16	>97	[4][6]	-	

Experimental Protocols Palladium-Catalyzed Asymmetric Malonate Addition

This protocol describes the initial enantioselective step to form the chiral malonate intermediate.

Workflow:





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Caption: Workflow for Asymmetric Malonate Addition.

Procedure:

- The starting dihydroisoquinoline is first activated to its corresponding iminium ion precursor using di-tert-butyl dicarbonate (Boc₂O).[1]
- A palladium catalyst, for example, derived from (S)-DM-binap, is utilized to mediate the asymmetric transformation.[4]
- Diisopropylmalonate is added as the nucleophile in the presence of the palladium catalyst.[1]



- The reaction is carried out under an inert atmosphere.
- Upon completion, the reaction is quenched and the product is extracted using an organic solvent.
- The crude product is purified by column chromatography on silica gel to yield the desired chiral β-amino malonate.[1]

Synthesis of the Chiral Aldehyde

The β -amino malonate is then converted to a key chiral aldehyde intermediate through a three-step sequence.[1]

Procedure:

- Hydrolysis: The malonate ester is hydrolyzed to the corresponding diacid.
- Decarboxylation: The diacid undergoes decarboxylation to yield a mono-acid.
- Semi-reduction: The carboxylic acid is then carefully reduced to the aldehyde.

Nozaki-Hiyama-Kishi Reaction

This step involves the coupling of the chiral aldehyde with a vinyl iodide to form an allylic alcohol.

Procedure:

- To a mixture of the vinyl iodide (1.7 equiv) and the aldehyde (1.0 equiv) at room temperature,
 add chromium(II) chloride doped with 0.5% w/w nickel(II) chloride (3.0 equiv).
- The mixture is vortexed to form a homogeneous paste and stirred under a nitrogen atmosphere for 10 minutes.[6]
- Anhydrous DMF is added to achieve the desired reaction concentration (e.g., 0.34 M).[6]
- The reaction mixture is stirred at room temperature for 14 hours.[6]



• The reaction is quenched and the product is purified by column chromatography on silica gel to yield the allylic alcohol as a mixture of diastereomers.[6]

Dess-Martin Oxidation

The allylic alcohol is oxidized to the corresponding enone.

Procedure:

- The diastereomeric mixture of the allylic alcohol is dissolved in dichloromethane to a concentration of approximately 0.1 M and cooled to 0 °C.[6]
- Dess-Martin periodinane (1.1 equiv) is added to the solution.[6]
- The reaction mixture is allowed to stir and warm to room temperature over 2.5 hours.[6]
- The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution and diluted with ethyl acetate.[6]
- The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Cyclization and Final Reduction to (+)-Tetrabenazine and (+)-Dihydrotetrabenazine

The final steps involve an intramolecular cyclization followed by reduction.

Procedure:

- The enone undergoes a 6-endo-trig cyclization to form the tetrabenazine core.[4]
- The resulting ketone is then reduced to (+)-tetrabenazine. This reduction can be diastereoselective.
- Further reduction of (+)-tetrabenazine, for instance with sodium borohydride, yields a mixture of dihydrotetrabenazine diastereomers, from which the desired (+)-α-dihydrotetrabenazine can be separated.[1] Alternatively, stereoselective reduction of the cyclized ketone intermediate can directly lead to specific dihydrotetrabenazine



stereoisomers.[5] For example, reduction with L-selectride can stereoselectively furnish (+)-3, a stereoisomer of **dihydrotetrabenazine**.[5]

Conclusion

The asymmetric synthesis of tetrabenazine and **dihydrotetrabenazine** is a critical area of research for the development of therapeutics for neurological disorders. The protocols and data presented herein provide a comprehensive overview of a successful enantioselective approach. This methodology, centered around a key palladium-catalyzed asymmetric malonate addition, allows for the efficient and highly stereocontrolled synthesis of the biologically active (+)-enantiomers of these important molecules. Researchers can utilize this information to further optimize existing routes or develop novel synthetic strategies.

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